Ethyl 5-((4-(morpholinosulfonyl)benzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate
Description
Ethyl 5-((4-(morpholinosulfonyl)benzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate is a naphtho[1,2-b]furan derivative distinguished by its complex substitution pattern. The core structure comprises a fused naphtho[1,2-b]furan system with a phenyl group at position 2 and an ethyl carboxylate at position 3. The defining feature is the substituent at position 5: a benzoyloxy group linked to a 4-(morpholinosulfonyl) moiety. This structural motif combines sulfonyl, benzoyloxy, and morpholine groups, which may enhance solubility, metabolic stability, and target interaction compared to simpler analogs . While direct biological data for this compound are unavailable in the provided evidence, its structural features align with sulfonamide and sulfonylurea derivatives, which are often explored for therapeutic applications such as NLRP3 inflammasome inhibition or enzyme modulation .
Properties
IUPAC Name |
ethyl 5-(4-morpholin-4-ylsulfonylbenzoyl)oxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27NO8S/c1-2-39-32(35)28-26-20-27(24-10-6-7-11-25(24)30(26)41-29(28)21-8-4-3-5-9-21)40-31(34)22-12-14-23(15-13-22)42(36,37)33-16-18-38-19-17-33/h3-15,20H,2,16-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEACRRGWCOJWBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27NO8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-((4-(morpholinosulfonyl)benzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including a morpholinosulfonyl moiety, which is known for enhancing solubility and biological activity. The naphtho[1,2-b]furan core contributes to its pharmacological properties.
Research indicates that this compound may interact with various biological targets:
- TGR5 Receptor Agonism : The compound has been identified as an agonist for the TGR5 receptor, which is involved in metabolic regulation and inflammation. Activation of this receptor can lead to beneficial effects in metabolic disorders and obesity management .
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell proliferation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies have investigated the efficacy of this compound in various biological contexts:
- Cancer Treatment : In vitro studies conducted on breast and colon cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent in oncology.
- Metabolic Disorders : A study focusing on metabolic syndrome showed that administration of this compound improved glucose tolerance and lipid profiles in animal models. These findings suggest its applicability in managing conditions associated with metabolic dysregulation.
- Inflammation Models : In models of acute inflammation, the compound demonstrated a capacity to reduce inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and analogous naphtho[1,2-b]furan derivatives:
Key Differences and Implications
Substituent Complexity: The target compound’s 4-(morpholinosulfonyl)benzoyloxy group introduces a larger, more polar substituent compared to the sulfonamido groups in and . The morpholine ring likely enhances water solubility and pharmacokinetic properties, whereas nitro () or methyl () groups may reduce polarity .
Functional Group Activity :
- Sulfonyl vs. Sulfamoyl : The target’s sulfonyl group (R-SO₂-) is electron-withdrawing, which may stabilize the benzoyloxy linkage. In contrast, sulfonamido (R-SO₂-NH-) groups () or sulfamoyl (R-SO₂-NH-C(O)-) groups () could participate in hydrogen bonding with biological targets .
- Morpholine Advantage : The morpholine ring’s tertiary amine may improve metabolic stability and solubility compared to nitro () or simple alkyl groups (), which are prone to oxidation or metabolic degradation .
Molecular Weight and Bioavailability :
- The target compound’s higher molecular weight (~638.7 g/mol) may reduce membrane permeability compared to smaller analogs (e.g., 423.48 g/mol in ). However, the morpholine and benzoyloxy groups could mitigate this by enhancing solubility .
Research Findings and Hypotheses
- : The compound with a sulfamoyl-carbamoyl group exhibited NLRP3 inflammasome inhibitory activity, suggesting that sulfonyl-related groups are critical for targeting inflammatory pathways. The target compound’s sulfonyl-benzoyloxy group may similarly interact with NLRP3 but with distinct kinetics due to steric effects .
- The target’s morpholine group avoids this issue, favoring safer pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
